3-Amino-3-(3-bromophenyl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-(3-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYAXKJHJUXZOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950247 | |
| Record name | 3-Amino-3-(3-bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
275826-35-2, 117391-50-1 | |
| Record name | 3-Amino-3-(3-bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-3-(3-bromophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The Chemical Landscape of β Amino Acids
To understand the role of 3-Amino-3-(3-bromophenyl)propanoic acid, it is essential to first consider the class of compounds to which it belongs: β-amino acids.
Synthetic Methodologies for 3 Amino 3 3 Bromophenyl Propanoic Acid
General Synthetic Routes for β-Amino Acids
General and reliable methods for preparing racemic β-amino acids often serve as the foundation for producing enantiomerically pure compounds through subsequent resolution.
The Mannich reaction and its variants represent a powerful and convergent approach for the synthesis of β-amino esters and acids. illinois.eduorganic-chemistry.org This type of reaction typically involves the three-component condensation of an aldehyde, an amine, and a carbon nucleophile, such as an enol or a ketene (B1206846) silyl (B83357) acetal. organic-chemistry.orgorganic-chemistry.org For the synthesis of 3-Amino-3-(3-bromophenyl)propanoic acid, 3-bromobenzaldehyde (B42254) would serve as the aldehyde component.
In a Mukaiyama-type Mannich reaction, a pre-formed imine or an in-situ generated imine from the aldehyde and amine reacts with a ketene silyl acetal, often promoted by a Lewis acid catalyst. researchgate.net Diarylborinic acid esters have been shown to be effective catalysts for promoting the reaction between secondary amines, aldehydes, and ketene silyl acetals to selectively afford β-amino esters. organic-chemistry.org Another variation involves a one-pot, three-component reaction between an aromatic aldehyde, an enolizable ketone or β-keto ester, and a nitrile in the presence of acetyl chloride, which yields a β-acetamido ketone or ester. organic-chemistry.org These intermediates can then be hydrolyzed to the desired β-amino acid.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Promoter | Product Type |
| 3-Bromobenzaldehyde | Ammonia (B1221849) (or protected equivalent) | Ketene silyl acetal | Lewis Acid (e.g., Hf(OTf)₄) | β-Amino ester |
| 3-Bromobenzaldehyde | Secondary Amine | Ketene silyl acetal | Diarylborinic acid ester | β-Amino ester |
| 3-Bromobenzaldehyde | Amine | Dialkyl malonate | Mg(II)-BINOLate | β-Amino ester derivative |
A table representing generalized Mannich-type reaction components for the synthesis of β-amino acid derivatives.
While the classic malonic ester synthesis is a cornerstone for producing α-amino acids, modifications and alternative strategies are required for β-amino acids. libretexts.orgleah4sci.com A highly effective one-pot method for synthesizing β-aryl-β-amino acids involves the reaction of an aromatic aldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297) in a refluxing alcoholic solvent. chemicalbook.comgoogle.com In this reaction, which can be applied to prepare this compound, 3-bromobenzaldehyde is refluxed with malonic acid and ammonium acetate. google.com The reaction proceeds for several hours, and upon cooling, the product precipitates and can be isolated by filtration. google.com This approach is advantageous due to its operational simplicity and the ready availability of starting materials. google.com
Another pathway involves the Gabriel synthesis in conjunction with malonic esters. This method uses a phthalimide-protected bromomalonic ester which, after alkylation and subsequent hydrolysis and decarboxylation, yields the target amino acid. libretexts.org This route provides a clean substitution and avoids the multiple alkylation issues common in direct amination. libretexts.org
Enantioselective Synthesis Strategies
Accessing enantiomerically pure β-amino acids is crucial for their application in pharmaceuticals and bioactive molecules. Several strategies have been developed to achieve high levels of stereocontrol.
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials. uh.edubaranlab.org The inherent chirality of the starting material is leveraged to produce a new chiral molecule. researchgate.net For the synthesis of β-amino acids, a common strategy is the Arndt-Eistert homologation of a corresponding α-amino acid. This involves converting the carboxylic acid of a protected α-amino acid (like an L-phenylalanine derivative) into a diazoketone, followed by a Wolff rearrangement to form a ketene, which is then trapped by a nucleophile (e.g., water) to yield the homologated β-amino acid.
While direct homologation of L-phenylalanine would yield 3-amino-4-phenylbutanoic acid, the principle can be applied to other α-amino acid precursors. The synthesis of both enantiomers of unnatural phenylalanine derivatives has been achieved via asymmetric α-alkylation of a glycine (B1666218) Schiff base using chiral phase-transfer catalysts derived from cinchona alkaloids. nih.gov This demonstrates how achiral precursors can be transformed into chiral α-amino acids, which could then potentially serve as starting points for homologation or other transformations to yield β-amino acids.
One of the most powerful and widely used methods for enantioselective synthesis is the asymmetric hydrogenation of a prochiral olefin. researchgate.net For β-amino acids, this involves the hydrogenation of an α,β-unsaturated carboxylic acid or ester precursor using a transition metal complex with a chiral ligand. nih.gov The precursor for this compound would be (E)-3-(3-bromophenyl)propenoic acid (3-bromocinnamic acid).
Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands (e.g., DuanPhos, BoPhoz) are commonly employed as catalysts. researchgate.netnih.gov These catalysts create a chiral environment around the double bond, directing the addition of hydrogen to one face of the molecule, thereby producing one enantiomer in excess. This method has been successfully applied to a wide range of substrates, delivering chiral β-amino amides and esters with excellent yields and high enantioselectivities (up to 99% ee). researchgate.netacs.org
| Catalyst System | Substrate Type | Typical Yield | Typical Enantiomeric Excess (ee) |
| Rh/DuanPhos | α,β-Unsaturated amides | Up to 99% | Up to 96% researchgate.net |
| Rh/BoPhoz | β-Aryl-β-(acylamino)acrylates | High | >99% nih.gov |
| Ir-based catalysts | N-silyl diaryl sulfoximines | Good to High | High researchgate.net |
| Ni/Chiral Ligand | α,β-Unsaturated carbonyls | Up to 95% | Up to 98% acs.org |
A table summarizing representative chiral catalysts and their performance in the asymmetric hydrogenation for preparing chiral β-amino acid derivatives.
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for producing enantiopure compounds. rsc.org Strategies for preparing enantiopure β-amino acids include enzymatic kinetic resolution of racemates and direct asymmetric synthesis using enzymes. researchgate.netuni-koeln.de
Enzymatic Resolution: This is a widely used method where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the newly formed product. uni-koeln.de For β-amino acids, lipases such as Candida antarctica Lipase (B570770) A (CAL-A) or Lipase B (CAL-B) are frequently used to catalyze the enantioselective N-acylation of a racemic β-amino ester or the hydrolysis of a racemic N-acyl-β-amino acid. researchgate.netresearchgate.net For example, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate was successfully resolved using CAL-A, which selectively acylated one enantiomer. researchgate.net This technique is highly effective, often achieving excellent enantioselectivity (E > 100). researchgate.net
Asymmetric Synthesis: Enzymes can also be used to directly synthesize a single enantiomer from a prochiral substrate. Phenylalanine ammonia lyases (PALs), for instance, catalyze the asymmetric addition of ammonia to cinnamic acids to form L-phenylalanines. nih.gov Through protein engineering, these enzymes have been redesigned to catalyze the hydroamination of various substituted acrylates, affording enantiopure aromatic β-amino acids with high conversion (>99%) and enantiomeric excess (>99% ee). researchgate.net This method could be applied to 3-(3-bromophenyl)propenoic acid to directly synthesize one enantiomer of the target β-amino acid. Another biocatalytic route uses lysine (B10760008) 2,3-aminomutase to convert an α-amino acid to its corresponding β-amino acid, avoiding the pitfalls of traditional chemical synthesis. google.com
| Enzyme | Method | Typical Application |
| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution | Enantioselective hydrolysis of β-lactams or acylation of β-amino acids. researchgate.net |
| Candida antarctica Lipase A (CAL-A) | Kinetic Resolution | Enantioselective N-acylation of β-amino esters. researchgate.net |
| Penicillin G Acylase (PGA) | Kinetic Resolution | Selective hydrolysis of N-acyl β-amino acids. uni-koeln.de |
| Phenylalanine Ammonia Lyase (PAL) | Asymmetric Synthesis | Asymmetric addition of ammonia to substituted acrylates/cinnamates. researchgate.netnih.gov |
| Lysine 2,3-aminomutase | Isomerization | Conversion of α-amino acids to β-amino acids. google.com |
A table of enzymes and their applications in the synthesis of enantiopure β-amino acids.
Biocatalytic Approaches and Enzymatic Resolution for Enantiopure Isomer Preparation
Co-immobilized Multienzyme Systems for Cofactor-Driven Cascade Synthesis
Enzymatic cascade reactions offer an efficient and environmentally friendly route for synthesizing chiral amines and amino acids. acs.org These systems combine multiple enzymes in a single pot, allowing for sequential reactions without the need to isolate intermediates. manchester.ac.uk A key advantage is the integration of cofactor regeneration, which is crucial for the economic viability of processes that rely on expensive cofactors like NAD+/NADH. nih.govnih.gov
A notable example of this approach is the synthesis of (R)-2-amino-3-(2-bromophenyl)propanoic acid, a structural isomer of the target compound, using a co-immobilized triple-enzyme system. acs.orgacs.org This biocatalytic network demonstrates a powerful strategy that is directly applicable to the synthesis of similar D-amino acids. The system comprises three key enzymes:
D-amino acid aminotransferase (DAAT) : This enzyme catalyzes the primary reaction, transferring an amino group from a donor substrate (like D-alanine) to a keto acid precursor to form the desired D-amino acid. acs.org
D-lactate dehydrogenase (D-LDH) : This enzyme is part of the cofactor regeneration system. acs.org
Formate (B1220265) dehydrogenase (FDH) : This enzyme works in concert with D-LDH to regenerate the required NADH cofactor, consuming formate in the process. acs.org
In this cascade, the enzymes were co-immobilized on glutaraldehyde-activated amino polymer beads. acs.orgacs.org Immobilization enhances enzyme stability and allows for easy recovery and reuse of the biocatalyst, which is critical for industrial applications. researchgate.net The system was successfully operated in repeated batch cycles, with sequentially co-immobilized enzymes retaining over 90% stability for 10 cycles. acs.org Furthermore, the process was demonstrated at a pilot scale, yielding the product with high purity (>99%) and excellent enantiomeric excess (99.0%). acs.orgacs.org This cofactor-driven, multienzyme cascade represents a scalable and efficient platform for manufacturing chiral D-amino acids. acs.org
| Enzyme | Source Organism | Function in Cascade |
|---|---|---|
| D-amino acid aminotransferase (bcDAAT) | Bacillus cereus | Catalyzes the stereoselective amination of the keto-acid precursor to form the final D-amino acid product. |
| D-lactate dehydrogenase (lhD-LDH) | Lactobacillus helveticus | Participates in the regeneration of the NAD+ cofactor required by the formate dehydrogenase. |
| Formate dehydrogenase (cbFDH) | Candida boidinii | Oxidizes formate to regenerate the NADH cofactor consumed during the primary amination reaction, driving the equilibrium towards product formation. |
Protecting Group Strategies in β-Amino Acid Synthesis (e.g., Boc-Protection)
In multi-step organic synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from participating in unwanted side reactions. organic-chemistry.orgwikipedia.orgspringernature.com For the synthesis of β-amino acids and their subsequent use in peptide synthesis, the nucleophilic amino group must often be protected. organic-chemistry.org
One of the most widely used amino-protecting groups is the tert-butyloxycarbonyl (Boc) group. creative-peptides.comresearchgate.net The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org This converts the amine into a carbamate, which is significantly less nucleophilic and stable to a wide range of reaction conditions, particularly basic and nucleophilic reagents. organic-chemistry.orgorganic-chemistry.org
The utility of the Boc group lies in its selective removal. It is stable under conditions used to cleave other protecting groups like Fmoc (which is base-labile) but can be readily cleaved under anhydrous acidic conditions, commonly with trifluoroacetic acid (TFA). creative-peptides.comchemistrysteps.com This differential stability, known as orthogonality, is fundamental to complex chemical synthesis, allowing for the sequential deprotection of different functional groups within the same molecule. organic-chemistry.orgiris-biotech.de
In the context of this compound, Boc-protection would be employed to shield the amino group during reactions involving the carboxylic acid moiety, such as esterification or amide bond formation, thereby preventing self-polymerization or other side reactions. The resulting Boc-(R)-3-Amino-3-(3-bromophenyl)propionic acid is a stable intermediate available commercially, highlighting the importance of this strategy in making such building blocks accessible for further synthetic applications. achemblock.com
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Key Feature |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strongly acidic (e.g., TFA) | Stable to bases and nucleophiles; widely used in peptide synthesis. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic (e.g., Piperidine in DMF) | Base-labile, allowing for an orthogonal strategy with acid-labile groups like Boc. |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd) or strong acids | Removed under neutral conditions, but incompatible with reactions involving double/triple bonds. |
Optimization of Reaction Conditions and Scalability Considerations in Laboratory Synthesis
The efficient laboratory synthesis of this compound requires careful optimization of reaction conditions to maximize yield and purity while minimizing reaction time and waste. A common method for preparing 3-amino-3-arylpropanoic acids involves a one-pot reaction between an aromatic aldehyde, malonic acid, and a source of ammonia, typically ammonium acetate, in a suitable solvent. wiley-vch.degoogle.com
For the synthesis of the target compound, 3-bromobenzaldehyde would serve as the starting aromatic aldehyde. The optimization of this reaction involves several key parameters:
Molar Ratios : The stoichiometry of the reactants is critical. A typical molar ratio of aromatic aldehyde to malonic acid to ammonium acetate is around 1:1.1:2.3. chemicalbook.com Fine-tuning these ratios can improve conversion and minimize side products.
Solvent : Alcoholic solvents like ethanol (B145695) or 1-butanol (B46404) are commonly used. google.comchemicalbook.com The choice of solvent can affect reactant solubility and the reaction temperature (reflux), thereby influencing the reaction rate and yield.
Temperature and Time : The reaction is typically run at reflux for several hours (e.g., 6-8 hours). google.com Monitoring the reaction progress via techniques like Thin-Layer Chromatography (TLC) can determine the optimal time to stop the reaction, preventing the formation of degradation products.
Work-up and Purification : Upon completion, the product often precipitates from the reaction mixture upon cooling. google.com The purification protocol, involving washing with appropriate solvents to remove unreacted starting materials and by-products, is crucial for obtaining the final compound in high purity.
Scalability is a major consideration when transitioning a synthesis from a small laboratory scale to a larger, pilot-plant scale. In the case of the enzymatic synthesis of the related 2-bromo isomer, the process was successfully scaled to a 50 g substrate input. acs.orgacs.org For chemical synthesis, challenges in scalability include managing heat transfer in larger reactors, ensuring efficient mixing, and developing robust and scalable purification methods (e.g., crystallization instead of chromatography). The use of immobilized enzymes, as discussed previously, presents a highly scalable option due to the ease of catalyst recovery and potential for continuous flow processes, which can offer superior control and efficiency at a larger scale compared to batch reactions. acs.orgrsc.org
| Parameter | Typical Condition | Impact on Optimization |
|---|---|---|
| Reactant Ratio (Aldehyde:Malonic Acid:Ammonium Acetate) | ~1 : 1.1 : 2.3 | Ensures complete conversion of the limiting reagent (aldehyde) and drives the reaction forward. |
| Solvent | Ethanol or 1-Butanol | Affects solubility of reactants and reaction temperature (reflux point), influencing reaction kinetics. |
| Temperature | Reflux | Increases reaction rate; must be controlled to avoid decomposition of reactants or products. |
| Reaction Time | 1.5 - 8 hours | Needs to be long enough for high conversion but short enough to prevent side-product formation. Monitored by TLC. |
| Purification | Filtration and washing of precipitate | Crucial for achieving high purity. The choice of washing solvents is important to remove impurities without dissolving the product. |
Stereochemical Aspects and Chiral Recognition of 3 Amino 3 3 Bromophenyl Propanoic Acid
Characterization of Enantiomers and Diastereomers in β-Amino Acid Systems
3-Amino-3-(3-bromophenyl)propanoic acid is a chiral molecule. The chirality arises from the presence of a stereocenter, or chiral center, at the C3 carbon atom, which is bonded to four different substituents: a hydrogen atom, an amino group (-NH2), a carboxymethyl group (-CH2COOH), and a 3-bromophenyl group. Due to this single chiral center, the compound exists as a pair of enantiomers, which are non-superimposable mirror images of each other. ucsb.edu These enantiomers are designated as (R)-3-Amino-3-(3-bromophenyl)propanoic acid and (S)-3-Amino-3-(3-bromophenyl)propanoic acid, based on the Cahn-Ingold-Prelog priority rules.
Enantiomers possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they exhibit distinct behavior in the presence of other chiral molecules, including biological receptors, and they rotate plane-polarized light in equal but opposite directions. The dextrorotatory (+) enantiomer rotates light to the right, while the levorotatory (-) enantiomer rotates it to the left. A 1:1 mixture of the (R) and (S) enantiomers is known as a racemic mixture or racemate, which is optically inactive as the rotations of the individual enantiomers cancel each other out.
In molecules with more than one chiral center, another class of stereoisomers called diastereomers can exist. Diastereomers are stereoisomers that are not mirror images of each other. nih.gov Since this compound has only one stereocenter, it does not have diastereomers. However, if a second chiral center were introduced into the molecule, for instance at the C2 position, there would be a possibility of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). In this hypothetical case, the (2R,3R) and (2S,3S) isomers would be one enantiomeric pair, while the (2R,3S) and (2S,3R) isomers would form another. The relationship between the (2R,3R) and (2R,3S) isomers would be diastereomeric.
Chiral Resolution Techniques for Racemic Mixtures
The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is a critical step in the development of chiral drugs, as enantiomers often exhibit different pharmacological and toxicological profiles. Various techniques have been developed for this purpose, with chromatographic and enzymatic methods being particularly prominent.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.gov The principle behind this method is the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times and thus their separation.
Several types of CSPs are available for the resolution of amino acid enantiomers, including:
Polysaccharide-based CSPs: These are derived from cellulose (B213188) or amylose (B160209) and are known for their broad applicability.
Macrocyclic glycopeptide-based CSPs: Phases like those based on teicoplanin are effective for separating underivatized amino acids. chromatographytoday.com
Crown ether-based CSPs: These are particularly useful for the direct resolution of primary amino acids. researchgate.net
Pirkle-type CSPs: These rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.
While specific studies on the chiral HPLC separation of this compound are not extensively documented, a validated method for its regioisomer, β-amino-β-(4-bromophenyl)propanoic acid, provides a strong model. This method successfully resolved the (R) and (S) enantiomers using a (R,R) Whelk-O1 column, which is a Pirkle-type CSP. The separation was achieved under normal phase conditions with a mobile phase consisting of n-hexane, ethanol (B145695), trifluoroacetic acid (TFA), and isopropylamine. This demonstrates that direct chiral HPLC is a viable and effective method for resolving phenyl-substituted β-amino acids.
| Parameter | Condition |
| Chiral Stationary Phase | (R,R) Whelk-O1 |
| Mobile Phase | n-hexane, ethanol, TFA, isopropylamine |
| Detection | UV |
This table is based on the methodology for the analogous compound β-amino-β-(4-bromophenyl)propanoic acid and represents a likely effective method for this compound.
Enzymatic resolution is a highly selective and environmentally benign method for separating enantiomers. acs.org This technique utilizes the stereospecificity of enzymes, which often catalyze a reaction with only one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic β-amino acids and their esters. nih.govresearchgate.net
The common strategies for lipase-catalyzed resolution of β-amino esters include:
Enantioselective N-acylation: In this approach, a racemic β-amino acid ester is treated with an acyl donor in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer, for example, the (R)-enantiomer, to form an N-acyl derivative. This derivative can then be easily separated from the unreacted (S)-enantiomer by standard techniques like extraction or chromatography. Subsequent hydrolysis of the N-acyl group yields the pure (R)-enantiomer. researchgate.net
Enantioselective hydrolysis: A racemic N-acyl β-amino acid ester can be selectively hydrolyzed by a lipase. The enzyme may cleave the acyl group from only one enantiomer, producing the free amino acid, which can then be separated from the unreacted N-acyl ester.
Lipases such as Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (lipase PS) have demonstrated high enantioselectivity in the resolution of various β-amino acid derivatives. researchgate.net The efficiency and selectivity of the enzymatic resolution can be influenced by factors such as the choice of enzyme, solvent, acyl donor, and temperature.
| Enzyme | Typical Reaction | Substrate |
| Candida antarctica Lipase B (CAL-B) | N-acylation | Racemic β-amino ester |
| Pseudomonas cepacia Lipase (Lipase PS) | N-acylation / Hydrolysis | Racemic β-amino ester |
Role of this compound as a Chiral Auxiliary in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. hilarispublisher.com After the desired stereoselective transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Amino acids and their derivatives are frequently employed as chiral auxiliaries due to their ready availability in enantiopure forms and their versatile chemical handles. ingentaconnect.com
While the use of this compound specifically as a chiral auxiliary is not widely reported, its structure lends itself to such applications. For instance, the amino group could be used to form a chiral amide with a prochiral carboxylic acid. The steric and electronic properties of the 3-bromophenyl group on the auxiliary could then influence the approach of a reagent to the substrate, leading to a diastereoselective reaction. For example, in an enolate alkylation reaction, the chiral auxiliary would direct the entry of the electrophile to one face of the enolate, resulting in the formation of one diastereomer in excess. acs.org Subsequent cleavage of the amide bond would liberate the chiral product and allow for the recovery of the auxiliary.
The general steps for using a chiral auxiliary are:
Covalent attachment of the chiral auxiliary to the substrate.
Diastereoselective reaction of the substrate-auxiliary conjugate.
Removal of the chiral auxiliary to yield the enantiomerically enriched product.
β-amino acids have been successfully used as chiral auxiliaries in various asymmetric reactions, including aldol (B89426) additions and alkylations. researchgate.net
Influence of Stereochemistry on Molecular Interactions in Research Contexts
The distinct three-dimensional arrangement of enantiomers dictates how they interact with other chiral molecules, a concept known as chiral recognition. In a biological or research context, this has profound implications. For instance, the (R) and (S) enantiomers of this compound would be expected to exhibit different affinities and activities when interacting with chiral targets such as enzymes, receptors, or other proteins.
This differential interaction arises because the binding site of a biological macromolecule is itself chiral, composed of L-amino acids. The interaction between one enantiomer and the binding site may involve multiple favorable points of contact (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds), leading to a stable complex and a biological response. In contrast, its mirror image, the other enantiomer, may not be able to achieve the same optimal fit within the chiral binding pocket, resulting in weaker binding and reduced or no activity. In some cases, the "wrong" enantiomer might even bind to a different receptor and elicit an entirely different or adverse effect.
In a research setting, the stereochemistry of this compound would be critical in studies involving:
Enzyme Inhibition: If designed as an enzyme inhibitor, one enantiomer will likely be significantly more potent than the other.
Receptor Binding Assays: The binding affinity (e.g., Ki or IC50 values) for a specific receptor will be stereoselective.
Peptide Synthesis: When incorporated into a peptide chain, the stereochemistry of the β-amino acid will influence the secondary structure (e.g., helices, sheets) of the resulting β-peptide. hilarispublisher.com
Asymmetric Catalysis: If used as a chiral ligand for a metal catalyst, the enantiopurity of the ligand is essential for achieving high enantioselectivity in the catalyzed reaction.
An interesting phenomenon is heterochiral interaction, where a D-amino acid (or a peptide containing it) shows a strong and specific interaction with a system composed of L-amino acids. nih.gov This highlights that the stereochemical influence on molecular interactions can be complex and is a critical consideration in the design and interpretation of biochemical and pharmacological research.
Chemical Reactivity and Transformations of 3 Amino 3 3 Bromophenyl Propanoic Acid
Functional Group Reactivity and Derivatization
The amino and carboxylic acid groups are the most reactive sites for derivatization under standard organic synthesis conditions.
The primary amino group of 3-Amino-3-(3-bromophenyl)propanoic acid is a key site for chemical transformations. While direct oxidation of the amino group in this specific molecule is not extensively documented in the provided literature, the general reactivity of aryl amines suggests susceptibility to oxidation to form nitroso and nitro derivatives. researchgate.netmdpi.com The redox properties of C-nitroso compounds are of significant interest as they can be oxidized to nitro compounds or reduced to various other functional groups, including hydroxylamines and primary amines. researchgate.net
The conversion of anilines to nitroarenes can be achieved using various oxidizing agents. mdpi.com For instance, reagents like sodium perborate (B1237305) in acetic acid or tert-butyl hydroperoxide with metal catalysts are employed for this purpose. mdpi.com The reaction mechanism often proceeds through a nitroso intermediate, which is then further oxidized to the nitro derivative. mdpi.com The presence of electron-withdrawing or electron-donating groups on the aromatic ring can influence the reaction yields. mdpi.com Therefore, it is plausible that this compound could be selectively oxidized at the amino group to yield 3-Nitroso-3-(3-bromophenyl)propanoic acid or 3-Nitro-3-(3-bromophenyl)propanoic acid under controlled conditions.
Table 1: Potential Oxidation Reactions of the Amino Group
| Starting Compound | Reagent(s) | Potential Product | Product Class |
|---|---|---|---|
| This compound | Mild Oxidizing Agent | 3-Nitroso-3-(3-bromophenyl)propanoic acid | Nitroso Compound |
| This compound | Strong Oxidizing Agent (e.g., Sodium Perborate) | 3-Nitro-3-(3-bromophenyl)propanoic acid | Nitro Compound |
The carboxylic acid functional group is readily converted into a variety of derivatives, most commonly esters and amides. These reactions typically proceed via activation of the carboxyl group.
Esterification: The formation of an ester from this compound can be accomplished through several standard methods. Fischer esterification, involving reaction with an alcohol under acidic conditions, is a classic approach. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) can be used to facilitate the reaction with an alcohol, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). thermofisher.comreddit.com
Amidation: The synthesis of amides from the carboxylic acid group is a fundamental transformation in peptide chemistry and medicinal chemistry. chemimpex.com This reaction involves coupling the carboxylic acid with a primary or secondary amine. Like esterification, amidation is often mediated by coupling reagents to form an activated intermediate that readily reacts with the amine. organic-chemistry.org Reagents such as B(OCH2CF3)3 have been shown to be effective for the direct amidation of unprotected amino acids. rsc.org This allows for the formation of a peptide bond without the need for extensive protection and deprotection steps. organic-chemistry.org
Table 2: Common Derivatization of the Carboxylic Acid Group
| Reaction Type | Reagent(s) | General Product Structure |
|---|---|---|
| Esterification | R-OH, Acid catalyst (e.g., H₂SO₄) or Coupling agent (e.g., DCC) | 3-Amino-3-(3-bromophenyl)propanoate Ester |
| Amidation | R-NH₂, Coupling agent (e.g., EDAC, B(OCH₂CF₃)₃) | N-Substituted 3-Amino-3-(3-bromophenyl)propanamide |
| Acyl Halide Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 3-Amino-3-(3-bromophenyl)propanoyl chloride |
Transformations Involving the Bromophenyl Moiety
The bromophenyl ring provides a versatile handle for modifying the core structure of the molecule, primarily through reactions that replace or couple at the bromine-substituted carbon.
The bromine atom on the phenyl ring can be removed via reductive dehalogenation to yield the corresponding des-bromo analogue, 3-amino-3-phenylpropanoic acid (β-phenylalanine). This transformation is significant as it converts the substituted amino acid into a fundamental phenylalanine analogue. Common methods for this reduction include catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere or using hydride transfer reagents. This process effectively replaces the carbon-bromine bond with a carbon-hydrogen bond, providing access to a different class of amino acid derivatives.
The electronic properties of the substituents on the phenyl ring—the bromine atom and the 3-aminopropanoic acid side chain—govern its susceptibility to further substitution. The bromine atom is a deactivating, ortho-, para-directing group for electrophilic aromatic substitution. The alkylamino acid side chain is generally considered an activating, ortho-, para-directing group. The combination of these effects would direct incoming electrophiles to the positions ortho and para relative to the side chain (positions 2, 4, and 6) and ortho/para to the bromine (positions 2, 4, and 5). The ultimate regioselectivity would depend on the specific reaction conditions and the nature of the electrophile.
Nucleophilic aromatic substitution, involving the direct displacement of the bromide, is typically challenging on an unactivated aryl ring. Such reactions usually require harsh conditions or the presence of strong electron-withdrawing groups, which are absent in this molecule. However, metal-catalyzed processes can facilitate such transformations under milder conditions.
The carbon-bromine bond is an excellent functional group for participating in a wide array of transition metal-catalyzed cross-coupling reactions. mdpi.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for extensive functionalization of the aryl ring. researchgate.net this compound can serve as the aryl halide partner in numerous named reactions.
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl compounds or introduce alkyl/alkenyl groups. mdpi.com
Hiyama Coupling: The coupling of organosilanes with organic halides, catalyzed by palladium, offers another route to C-C bond formation. mdpi.com
Negishi Coupling: This reaction utilizes organozinc reagents to couple with the aryl bromide, providing a highly efficient method for creating new C-C bonds. nih.gov
Sonogashira Coupling: The palladium/copper-catalyzed reaction with terminal alkynes yields aryl-alkyne structures.
Heck Reaction: The palladium-catalyzed reaction with alkenes attaches a vinyl group to the aromatic ring.
These methodologies provide a modular approach to synthesize a vast library of derivatives from a single precursor, making this compound a valuable building block in medicinal chemistry and materials science. chemimpex.com
Table 3: Overview of Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | General Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst + Base | 3-Amino-3-(3-R-phenyl)propanoic acid |
| Hiyama | R-Si(OR')₃ | Pd catalyst + Activator (e.g., TBAF) | 3-Amino-3-(3-R-phenyl)propanoic acid |
| Negishi | R-ZnX | Pd(0) or Ni(0) catalyst | 3-Amino-3-(3-R-phenyl)propanoic acid |
| Sonogashira | R-C≡CH | Pd catalyst + Cu(I) co-catalyst + Base | 3-Amino-3-(3-(R-alkynyl)phenyl)propanoic acid |
| Heck | Alkene (H₂C=CHR) | Pd catalyst + Base | 3-Amino-3-(3-(R-vinyl)phenyl)propanoic acid |
| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst + Ligand + Base | 3-Amino-3-(3-(dialkylamino)phenyl)propanoic acid |
Synthesis of Advanced Derivatives and Analogs of this compound
The strategic derivatization of this compound allows for the systematic exploration of structure-activity relationships and the development of compounds with tailored properties. Key synthetic transformations include N-acylation, esterification, peptide coupling, and palladium-catalyzed cross-coupling reactions.
A general and widely applicable method for the synthesis of the parent 3-amino-3-arylpropanoic acids involves a one-pot reaction between an aromatic aldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297). This approach can be adapted to produce a variety of analogs by utilizing substituted benzaldehydes as starting materials. For instance, derivatives with different substitution patterns on the phenyl ring can be accessed through this route.
N-Acylation and N-Alkylation Derivatives
The primary amino group in this compound is a common site for modification. Standard acylation procedures, employing acyl chlorides or anhydrides in the presence of a base, can be used to introduce a wide range of acyl groups. For example, N-protected derivatives, such as those bearing Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) groups, are frequently synthesized as intermediates for peptide synthesis. These protecting groups can be introduced under standard conditions and selectively removed to facilitate further derivatization.
Ester and Amide Derivatives
The carboxylic acid functionality can be readily converted into esters and amides. Esterification is typically achieved by reacting the parent acid with an alcohol under acidic conditions (e.g., using thionyl chloride or a strong acid catalyst). Amide derivatives can be prepared through coupling reactions with various amines using standard peptide coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reactions enable the attachment of diverse molecular fragments to the carboxylic acid terminus.
Peptide Synthesis
As a β-amino acid, this compound can be incorporated into peptide chains to create peptidomimetics with altered conformational properties and enhanced biological stability compared to their natural α-amino acid counterparts. Standard solid-phase or solution-phase peptide synthesis protocols can be employed, where the N-protected amino acid is activated and coupled to the N-terminus of a growing peptide chain.
Cross-Coupling Reactions
The bromine atom on the phenyl ring serves as a versatile handle for introducing a wide range of substituents via transition metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with boronic acids can be used to form new carbon-carbon bonds, leading to the synthesis of biaryl derivatives. Similarly, other cross-coupling reactions, such as Buchwald-Hartwig amination, can be employed to introduce nitrogen-based substituents. These reactions significantly expand the chemical space accessible from this starting material.
Synthesis of Heterocyclic Analogs
The functional groups of this compound can also be utilized in the construction of heterocyclic ring systems. For example, condensation reactions involving the amino and carboxylic acid groups can lead to the formation of lactams. Additionally, the bromophenyl moiety can participate in intramolecular cyclization reactions to form more complex heterocyclic structures.
Below are interactive tables summarizing some of the key derivatives and analogs synthesized from this compound and related starting materials.
Table 1: N-Protected Derivatives of 3-Amino-3-arylpropanoic Acids
| Derivative Type | Protecting Group | General Synthesis Method | Key Reagents |
| N-Boc | tert-Butoxycarbonyl | Reaction with Di-tert-butyl dicarbonate (B1257347) | Di-tert-butyl dicarbonate, Base (e.g., triethylamine) |
| N-Fmoc | 9-Fluorenylmethoxycarbonyl | Reaction with Fmoc-Cl or Fmoc-OSu | Fmoc-Cl or Fmoc-OSu, Base (e.g., sodium bicarbonate) |
Table 2: Carboxylic Acid Derivatives of this compound
| Derivative Type | Functional Group | General Synthesis Method | Key Reagents |
| Methyl Ester | -COOCH3 | Fischer Esterification | Methanol, Acid catalyst (e.g., H2SO4) |
| Ethyl Ester | -COOCH2CH3 | Fischer Esterification | Ethanol (B145695), Acid catalyst (e.g., H2SO4) |
| Amide | -CONH-R | Amide Coupling | Amine (R-NH2), Coupling agent (e.g., DCC, HATU) |
Table 3: Analogs via Modification of the Phenyl Ring
| Analog Type | Modification | General Synthesis Method | Key Reagents |
| Biaryl Analog | Replacement of Br with an aryl group | Suzuki-Miyaura Coupling | Arylboronic acid, Palladium catalyst, Base |
| Amino-substituted Analog | Replacement of Br with an amino group | Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base |
Advanced Analytical Methodologies for Characterization of 3 Amino 3 3 Bromophenyl Propanoic Acid
Spectroscopic Analysis Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Chemical Shift Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for verifying the structural integrity of 3-Amino-3-(3-bromophenyl)propanoic acid. Both ¹H NMR and ¹³C NMR spectra provide unambiguous evidence for the compound's structure by mapping the chemical environment of each hydrogen and carbon atom, respectively.
In a typical ¹H NMR spectrum, the protons on the aromatic ring appear as distinct signals in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic current and the electron-withdrawing bromine atom. The proton attached to the chiral carbon (α-proton) would resonate at a specific chemical shift, coupled to the adjacent methylene (B1212753) protons. The methylene protons (-CH₂-) next to the carboxylic acid group would exhibit a characteristic splitting pattern.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The spectrum would show distinct signals for the carboxyl carbon, the carbons of the bromophenyl ring, the chiral methine carbon (α-carbon), and the methylene carbon.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on theoretical predictions and may vary from experimental results.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.2 - 7.6 | Multiplet |
| CH(NH₂) | ~4.5 | Triplet |
| CH₂COOH | ~2.8 | Doublet |
| NH₂ | Variable | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on theoretical predictions and may vary from experimental results.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | ~175 |
| Aromatic C-Br | ~122 |
| Aromatic C-H | 125-135 |
| Aromatic C-C(H)N | ~140 |
| CH(NH₂) | ~55 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to study its fragmentation patterns, which can further support structural elucidation. The molecular formula of the compound is C₉H₁₀BrNO₂. chemimpex.com Its molecular weight is approximately 244.09 g/mol . chemimpex.comnih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed. Due to the presence of bromine, a characteristic isotopic pattern would be visible for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Common fragmentation pathways would involve the loss of the carboxylic acid group (-COOH, 45 Da), the amino group (-NH₂, 16 Da), or the bromine atom.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Description |
|---|---|---|
| [C₉H₁₀BrNO₂]⁺ | 243/245 | Molecular Ion Peak |
| [C₈H₉BrN]⁺ | 198/200 | Loss of -COOH group |
| [C₉H₉BrO₂]⁺ | 242/244 | Loss of a hydrogen atom |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its amine, carboxylic acid, and aromatic functionalities.
Table 4: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Amine | N-H stretch | 3300-3500 |
| Carboxylic Acid | C=O stretch | 1700-1725 |
| Amine | N-H bend | 1550-1650 |
| Aromatic Ring | C=C stretch | 1450-1600 |
| Aromatic Ring | C-H bend (out-of-plane) | 690-900 |
| Alkyl | C-H stretch | 2850-2960 |
Chromatographic Purity and Enantiomeric Excess Determination in Research Settings
Chromatographic techniques are crucial for assessing the purity of this compound and for separating its enantiomers, as the molecule contains a chiral center.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the chemical and enantiomeric purity of the compound. chemimpex.comlabproinc.com To separate the (R)- and (S)-enantiomers, a chiral stationary phase (CSP) is required. Pirkle-type columns, such as the (R,R) Whelk-O1, have proven effective for separating similar β-amino acids. tsijournals.com
The separation mechanism relies on the differential interaction of the two enantiomers with the chiral selector of the CSP, leading to different retention times. A typical mobile phase for such a separation under normal-phase conditions might consist of a mixture of a nonpolar solvent (like n-hexane), a polar modifier (like ethanol), and small amounts of an acidic additive (like trifluoroacetic acid) and a basic additive (like isopropylamine) to improve peak shape and resolution. tsijournals.com The enantiomeric excess (e.e.) can be calculated from the relative peak areas of the two enantiomers in the chromatogram.
Table 5: Example of Chiral HPLC Conditions for Enantiomeric Separation Based on methods for structurally similar compounds. tsijournals.com
| Parameter | Condition |
|---|---|
| Column | (R,R) Whelk-O1 Chiral Column |
| Mobile Phase | n-hexane:ethanol (B145695):TFA:isopropylamine (e.g., 95:5:0.1:0.025 v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Elemental Analysis for Compositional Verification
Elemental analysis provides a fundamental confirmation of the compound's empirical formula by determining the mass percentages of its constituent elements. For this compound (C₉H₁₀BrNO₂), the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (244.09 g/mol ). Experimental values obtained from combustion analysis should closely match these theoretical percentages to verify the compound's purity and elemental makeup.
Table 6: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.01 | 44.29 |
| Hydrogen | H | 1.01 | 4.13 |
| Bromine | Br | 79.90 | 32.73 |
| Nitrogen | N | 14.01 | 5.74 |
Theoretical and Computational Investigations of 3 Amino 3 3 Bromophenyl Propanoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
No dedicated studies utilizing Density Functional Theory (DFT) or other quantum chemical methods to perform a detailed analysis of 3-Amino-3-(3-bromophenyl)propanoic acid were found. Consequently, there is no published data for the following areas:
Prediction of Spectroscopic Parameters and Chemical Shifts
There is no available literature containing theoretically predicted spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, or UV-Vis absorption spectra for this molecule.
Analysis of Electron Density Distribution and Intramolecular Charge Transfer Phenomena
Detailed analyses of the electronic structure, such as Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) calculations, have not been published for this compound. Therefore, information regarding its electron density distribution, molecular electrostatic potential (MEP), and potential for intramolecular charge transfer is not available.
Studies on Molecular Geometry, Conformational Analysis, and Energetics
While a standard 3D conformer is available in public databases, comprehensive conformational analysis to identify stable isomers, transition states, and the potential energy surface of this compound has not been reported.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Prediction of Chemical Reactivity and Elucidation of Reaction Pathways
Computational studies focused on the chemical reactivity of this compound are absent from the literature. There are no published calculations of reactivity descriptors (e.g., HOMO-LUMO energies, Fukui functions) or theoretical elucidations of potential reaction mechanisms involving this molecule.
Examination of Non-Linear Optical (NLO) Properties and Related Spectroscopic Responses
The non-linear optical (NLO) properties of this compound have not been investigated in the available literature. There are no theoretical calculations of its polarizability (α), first hyperpolarizability (β), or second hyperpolarizability (γ) to assess its potential for NLO applications.
Thermodynamics and Stability Studies of the Compound and its Derivatives
Theoretical and computational chemistry offers powerful tools to investigate the thermodynamics and stability of molecules like this compound. While specific experimental or computational thermodynamic data for this exact compound are not extensively available in publicly accessible literature, we can discuss the principles and methodologies used for such studies on analogous β-amino acids and substituted aromatic compounds. These investigations are crucial for understanding the molecule's behavior, conformational preferences, and potential reactivity.
Key Thermodynamic and Stability Parameters
Computational studies on molecules similar to this compound generally focus on a set of key parameters to describe their thermodynamic properties and stability. These parameters help in predicting the most stable conformations and understanding the energy landscape of the molecule.
| Parameter | Description | Relevance to Stability |
| Enthalpy of Formation (ΔHf) | The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. | A lower (more negative) enthalpy of formation generally indicates greater thermodynamic stability. |
| Gibbs Free Energy of Formation (ΔGf) | The change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states. It accounts for both enthalpy and entropy. | A lower (more negative) Gibbs free energy of formation indicates a more spontaneous formation process and greater thermodynamic stability under standard conditions. |
| Conformational Energy | The relative energy of different spatial arrangements (conformers) of a molecule due to rotation around single bonds. | Identifying the lowest energy conformer is key to understanding the molecule's preferred three-dimensional structure and its stability. |
| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A larger HOMO-LUMO gap is often associated with higher kinetic stability and lower chemical reactivity. researchgate.net |
| Solvation Energy | The energy change associated with the dissolution of a solute in a solvent. | This parameter is crucial for understanding the stability of different conformers in a solution, as solvent interactions can significantly influence conformational preferences. |
Factors Influencing Stability
The stability of this compound is influenced by a combination of electronic and steric factors, as well as intermolecular and intramolecular interactions.
Intramolecular Hydrogen Bonding: The presence of both an amino (-NH₂) and a carboxylic acid (-COOH) group allows for the possibility of intramolecular hydrogen bonding. These interactions can significantly stabilize certain conformations by forming pseudo-cyclic structures. The stability conferred by such bonds is a common area of investigation in β-amino acids.
Conformational Flexibility: Rotation around the single bonds in the propanoic acid chain allows the molecule to adopt various conformations. Computational studies, such as potential energy surface scans, can identify the most stable (lowest energy) conformers. For β-amino acids, the relative orientation of the amino and carboxyl groups is a key determinant of conformational stability.
Solvent Effects: The surrounding medium can have a profound impact on molecular stability. In polar solvents like water, conformations that maximize favorable interactions with the solvent (e.g., through hydrogen bonding) will be stabilized. Computational models often incorporate solvent effects to provide a more realistic prediction of stability in solution.
While specific data tables for this compound are not available, the principles outlined above form the basis for its theoretical and computational investigation. Future studies employing methods like DFT could elucidate the precise thermodynamic parameters and provide a detailed understanding of the conformational landscape and stability of this compound and its derivatives.
Applications of 3 Amino 3 3 Bromophenyl Propanoic Acid in Contemporary Academic Research
Role as a Versatile Building Block in Complex Organic Synthesis
The utility of 3-amino-3-(3-bromophenyl)propanoic acid in organic synthesis is primarily derived from its trifunctional nature. The presence of the amine, carboxylic acid, and the aryl bromide allows for a wide range of chemical transformations, making it an ideal starting point or intermediate for constructing intricate molecular architectures.
While specific examples of macrocyclization using this compound as the sole starting material are not extensively documented, its structure is inherently suited for such applications. The amino and carboxylic acid groups can participate in intramolecular amide bond formation to produce β-lactams, a class of heterocyclic compounds. Furthermore, the bromophenyl group is a key functional handle for modern cross-coupling reactions. Methodologies like Suzuki, Heck, and Sonogashira coupling, which are staples in macrocycle synthesis, can be employed at the bromine position to forge carbon-carbon or carbon-heteroatom bonds, thereby closing large rings.
Research on other substituted propanoic acid derivatives has demonstrated their utility in forming complex heterocyclic systems. For instance, various 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been used to synthesize hydrazones and dimethylpyrrole compounds, showcasing the versatility of the propanoic acid scaffold in generating diverse heterocyclic moieties. nih.gov This established reactivity underscores the potential of this compound for similar synthetic strategies.
As a chiral building block, this compound serves as a crucial reagent in multi-step syntheses of complex, biologically active molecules. chemimpex.comchemimpex.com Chemists can selectively protect and react its functional groups to build molecular complexity in a controlled manner.
Amine Functionalization: The primary amine can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents.
Carboxylic Acid Functionalization: The acid moiety can be converted into esters, amides, or acid halides, enabling peptide couplings or the introduction of other functional groups.
Aryl Bromide Functionalization: The bromine atom on the phenyl ring is perhaps its most versatile feature for complex synthesis. It allows for the introduction of new aryl, alkyl, or vinyl groups via palladium-catalyzed cross-coupling reactions. This modification is often a key step in the late-stage functionalization of a synthetic sequence to create analogues of a target molecule.
This strategic, stepwise modification of the molecule's three distinct functional points allows for the systematic construction of complex target structures from a relatively simple and commercially available starting material.
Scaffold in Medicinal Chemistry and Drug Discovery Research
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various functional groups are appended to create a library of compounds for biological screening. This compound serves as an excellent scaffold due to its structural similarity to endogenous molecules like amino acids and its synthetic tractability. chemimpex.comchemimpex.com
| Therapeutic Area | Rationale for Use | Relevant Research Findings |
|---|---|---|
| Neurological Disorders (e.g., Depression, Anxiety) | Serves as a precursor for compounds that modulate neurotransmitter systems and influence synaptic transmission. chemimpex.com | Derivatives have been synthesized to investigate receptor interactions and signaling pathways in the central nervous system. chemimpex.com |
| Cancer Therapeutics | Used as a building block for compounds with potential anti-tumor activity. chemimpex.com A related class of compounds, 3-amino-3-arylpropanoic acids, have been used to create histone deacetylase (HDAC) inhibitors, a target in oncology. google.com | The bromine substituent enhances reactivity and selectivity, making it an attractive candidate for creating functionalized molecules for anti-cancer screening. chemimpex.com |
Peptides are often limited as therapeutic agents due to their poor metabolic stability, primarily their susceptibility to degradation by proteases. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved drug-like properties, such as enhanced stability and oral bioavailability. nih.govwikipedia.org
This compound is a β-amino acid, which is a foundational element in the design of peptidomimetics. nih.gov When incorporated into a peptide sequence, β-amino acids alter the structure of the peptide backbone, making it unrecognizable to many proteases. researchgate.net This modification can significantly increase the half-life of the resulting peptide-based drug candidate. researchgate.netnih.gov The structural similarity of this compound to natural amino acids like phenylalanine allows it to be used as a surrogate, potentially mimicking the binding of the original peptide to its target while conferring proteolytic resistance. chemimpex.com
The molecular scaffold of this compound is valuable for developing molecules that can specifically interact with enzymes or cellular receptors. chemimpex.com Its derivatives have been investigated for their ability to modulate biological targets.
Enzyme Inhibitors: The development of enzyme inhibitors is a major goal of drug discovery. A patent describing related 3-amino-3-arylpropanoic acids highlights their use in synthesizing polypeptide compounds that exhibit inhibitory activity against histone deacetylase (HDAC), an important enzyme class in cancer and inflammatory diseases. google.com The unique stereochemistry and functional groups of the this compound scaffold can be exploited to design specific inhibitors for various enzyme targets.
Receptor Modulators: In neuroscience, the compound is used to create molecules for investigating receptor interactions and signaling pathways. chemimpex.com Its derivatives can be designed to act as agonists or antagonists at specific neurotransmitter receptors. For example, research into other propanoic acid analogues has led to the discovery of potent and selective antagonists for the EP3 receptor, demonstrating the utility of this chemical class in developing receptor modulators. nih.govresearchgate.net
| Biological Target Class | Specific Example/Potential Target | Rationale/Application |
|---|---|---|
| Enzymes | Histone Deacetylase (HDAC) | Related 3-amino-3-arylpropanoic acids are used to create polypeptide inhibitors of HDAC for potential use in oncology and inflammatory diseases. google.com |
| Cellular Receptors | Neurotransmitter Receptors | Serves as a scaffold to synthesize compounds that modulate neurotransmitter systems, useful for studying and potentially treating neurological disorders. chemimpex.comchemimpex.com |
| Cellular Receptors | Prostaglandin Receptors (e.g., EP3) | Other propanoic acid derivatives have been successfully developed as selective receptor antagonists, indicating the scaffold's suitability for this purpose. nih.govresearchgate.net |
Exploration in Neurological and Metabolic Pathways Research
This compound is a key building block in the development of novel therapeutic agents aimed at neurological disorders. Its structural similarity to neurotransmitters makes it a valuable precursor in the synthesis of compounds designed to modulate neurotransmitter systems. Researchers utilize this compound to create molecules that can influence synaptic transmission, which is a fundamental process in the central nervous system. This has positioned the amino acid as a significant player in the exploration of treatments for mental health conditions such as depression and anxiety.
The presence of the bromophenyl group is crucial, as it enhances the molecule's interaction with biological targets, making it a desirable candidate for drug discovery and development. In the field of metabolic research, this amino acid and its derivatives are employed in studies investigating amino acid metabolism and protein synthesis. These studies help researchers to better understand fundamental cellular processes, which can lead to new therapeutic strategies for a range of diseases. For instance, related unnatural amino acids are used to synthesize polypeptide compounds that show inhibitory activity against enzymes like histone deacetylase (HDAC), which are involved in various cellular functions and are targets for diseases such as cancer and inflammatory conditions.
Table 1: Research Focus in Neurological and Metabolic Pathways
| Research Area | Application of this compound | Key Findings/Objectives | Citations |
|---|---|---|---|
| Neurological Disorders | Serves as a structural scaffold for synthesizing novel pharmaceuticals. | Development of potential treatments for conditions like depression and anxiety by modulating neurotransmitter systems. | |
| Neuroscience | Used to investigate receptor interactions and signaling pathways. | Advances understanding of synaptic transmission and identifies new therapeutic targets. | |
| Metabolic Studies | Utilized in research on amino acid metabolism and protein synthesis. | Elucidation of cellular functions and development of new therapeutic strategies. |
Utilization as a Chemical Probe in Biochemical Studies
The unique structural features of this compound make it a valuable chemical probe for investigating various biochemical processes. Its ability to serve as a building block for more complex molecules allows for the systematic exploration of biological systems.
Investigation of Enzyme Activities and Metabolic Pathways
In biochemical research, this compound is used in assays designed to evaluate enzyme activity and protein interactions. As a non-natural amino acid, it can be incorporated into peptides to study the folding and function of natural proteins. The bromine atom on the phenyl ring provides a site for modification, allowing for the synthesis of derivatives that can act as specific inhibitors or substrates for particular enzymes. This is exemplified by the use of similar 3-amino-3-arylpropionic acids to create polypeptide compounds that inhibit histone deacetylase (HDAC), thereby providing a tool to study its role in gene expression and cellular regulation.
Studies of Receptor-Ligand Interactions and Cellular Signaling
The compound is particularly valuable in neuroscience for investigating receptor-ligand interactions and cellular signaling pathways. The bromophenyl group enhances its binding affinity and selectivity for various biological targets, facilitating the study of their function. Research on structurally related amino acid derivatives provides insight into how these molecules can be used to probe specific receptor subtypes. For example, studies on analogues have been crucial in understanding agonist binding at the glycine (B1666218) site of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory. Similarly, other derivatives are used as specific agonists to differentiate the activity of AMPA receptors from other glutamate (B1630785) receptors, allowing for a detailed understanding of their distinct roles in fast excitatory synaptic transmission.
Table 2: Applications in Receptor-Ligand Interaction Studies
| Receptor/Target Class | Role of Amino Acid Derivative | Research Outcome | Citations |
|---|---|---|---|
| Neurotransmitter Receptors (General) | Precursor for selective modulators. | Investigation of signaling pathways relevant to mental health conditions. | |
| NMDA Receptors | Analogues used to study agonist binding modes. | Insights into the design of subtype-selective glycine site agonists. | |
| AMPA Receptors | Related compounds act as specific agonists. | Distinguishes AMPA receptor function from other glutamate receptors in the central nervous system. |
Bioconjugation Strategies for Labeled Molecules and Probes
Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities. While specific examples detailing the use of this compound in bioconjugation are not extensively documented, its chemical structure offers potential for such applications. The primary amino group and the carboxylic acid group are common handles for conjugation to other molecules, such as fluorophores or drugs. Furthermore, the bromophenyl moiety can potentially be used in transition metal-catalyzed cross-coupling reactions, a powerful tool for creating carbon-carbon or carbon-heteroatom bonds, thus enabling the attachment of various labels and probes. The development of chemoselective conjugation strategies for amino acids is an active area of research, aiming to label proteins and peptides in a site-specific manner.
Analytical Chemistry Applications (e.g., as a Reference Standard in Chromatographic Methods)
In analytical chemistry, this compound, particularly its individual enantiomers, serves as a reference standard in chromatographic methods. This is crucial for the quality control of pharmaceutical products and for the accurate analysis of chiral molecules. Due to the compound's chiral center, it exists as a mixture of (R) and (S) enantiomers, which often exhibit different pharmacological activities. Therefore, the development of analytical methods to separate and quantify these enantiomers is of significant importance.
A validated chiral high-performance liquid chromatography (HPLC) method has been developed for the enantiomeric separation of the closely related β-amino-β-(4-bromophenyl) propionic acid. In this method, a specialized chiral column is used to resolve the R and S enantiomers, allowing for the determination of enantiomeric purity. Such methods are essential in the synthesis and development of chiral drugs. The use of this compound as a standard ensures the accuracy and reliability of these analytical techniques.
Table 3: Example Chromatographic Parameters for Enantiomeric Separation of a Related Compound*
| Parameter | Condition |
|---|---|
| Column | (R, R) Whelk-01 chiral column |
| Mobile Phase | n-hexane:ethanol (B145695):TFA:iso-propyl amine (95:05:0.1:0.025) |
| Detection Wavelength | 225 nm |
| Sample Concentration | 1.0 mg/mL in Ethanol:TFA (100:1) |
| Retention Time (R-enantiomer) | ~18.0 min |
| Retention Time (S-enantiomer) | ~22.5 min |
*Data based on the separation of β-amino-β-(4-bromophenyl) propionic acid, demonstrating a typical application for this class of compounds.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes for Enantiopure Production
The production of single-enantiomer β-amino acids is of paramount importance for their application in pharmaceuticals and biologically active compounds. Future research will likely prioritize the development of green and sustainable methods for the enantiopure synthesis of 3-Amino-3-(3-bromophenyl)propanoic acid, moving away from classical resolution techniques that are often inefficient.
A key area of exploration is the use of enzymatic kinetic resolution. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have demonstrated high efficiency and enantioselectivity in the hydrolysis of racemic β-amino esters. mdpi.comnih.govmdpi.com These enzymatic methods can be performed in environmentally benign solvents or even under solvent-free conditions, aligning with the principles of green chemistry. mdpi.com The development of processes utilizing immobilized enzymes could further enhance reusability and sustainability on an industrial scale. nih.gov
| Synthetic Strategy | Catalyst/Method | Potential Advantages |
| Enzymatic Kinetic Resolution | Lipases (e.g., Candida antarctica lipase B) | High enantioselectivity, mild reaction conditions, use of green solvents, potential for solvent-free conditions. mdpi.com |
| Asymmetric Hydrogenation | Chiral metal catalysts | Direct synthesis of enantiopure products, high atom economy. |
| Biocatalytic Hydroamination | Engineered aspartase enzymes | Asymmetric addition of ammonia (B1221849) to acrylates, producing enantiopure β-amino acids. nih.gov |
Further research could also explore chemoenzymatic strategies, combining the strengths of chemical synthesis to create the racemic precursor with the high selectivity of biocatalysts for the resolution step.
Exploration of Advanced Catalytic Methods for Selective Functionalization
The bromophenyl group in this compound is a versatile handle for introducing further molecular complexity. Future research is expected to leverage advanced catalytic methods to selectively functionalize this moiety, thereby creating a diverse library of derivatives with potentially new properties.
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Murai reactions, are powerful tools for forming new carbon-carbon bonds. nih.govwikipedia.org These reactions could be used to couple various aryl, heteroaryl, or alkyl groups to the phenyl ring, significantly expanding the chemical space around the core structure.
Another promising avenue is the exploration of C–H activation. wikipedia.org This rapidly developing field of organic chemistry allows for the direct functionalization of carbon-hydrogen bonds. nih.govrsc.org Palladium-catalyzed C–H arylation, for instance, could be employed to introduce additional aryl groups onto the molecule, potentially at positions ortho to the existing bromine atom, leading to complex biaryl structures. nih.govacs.org The development of ligands that can control the regioselectivity of such reactions will be a key challenge and a significant area of investigation. nih.gov
Computational Design of Functionalized Derivatives with Tailored Molecular Recognition Properties
Computational chemistry and molecular modeling are becoming indispensable tools in the design of molecules with specific functions. nih.gov For this compound, computational methods can be employed to design derivatives with tailored molecular recognition properties, particularly for biological targets or for applications in supramolecular chemistry.
By incorporating this amino acid into peptides, so-called β-peptides can be formed. These are known to adopt stable secondary structures, such as helices and sheets. nih.gov Computational algorithms can be used to predict the folding behavior of these β-peptides and to design sequences that can specifically interact with protein surfaces or even embed within transmembrane domains. nih.govacs.orgfigshare.com This opens up possibilities for creating novel therapeutics or biomaterials.
Molecular dynamics simulations can be used to study the self-assembly behavior of derivatives of this compound. rsc.org By understanding the non-covalent interactions that drive assembly, such as π–π stacking of the aromatic rings and hydrogen bonding, it may be possible to design molecules that form specific nanostructures. rsc.orgnih.govacs.org
Expanding Applications in Material Science and Supramolecular Chemistry
The ability of aromatic amino acids to self-assemble into ordered structures makes them attractive building blocks for new materials. nih.govacs.orgbeilstein-journals.org Future research will likely explore the potential of this compound and its derivatives in material science and supramolecular chemistry.
The incorporation of this unnatural amino acid into polymers can lead to the creation of polyamides and poly(amino acid)s with unique properties. digitellinc.comtandfonline.comnih.gov These materials are often biocompatible and biodegradable, making them suitable for biomedical applications such as drug delivery systems. nih.govresearchgate.netsigmaaldrich.com The bromophenyl group could also be used for post-polymerization modification, allowing for the tuning of the material's properties.
In supramolecular chemistry, the focus will be on the self-assembly of this molecule into higher-order structures. nih.gov The interplay of hydrogen bonding between the amino and acid groups, and π–π stacking of the bromophenyl rings, could lead to the formation of nanofibers, gels, or other complex architectures. researchgate.netscispace.com These supramolecular structures could find applications in areas such as tissue engineering and sensing.
Integration with Advanced Biological Systems for Mechanistic Elucidation and Probe Development
Unnatural amino acids are powerful tools for studying biological systems. nih.govnih.govrsc.org this compound can be used as a building block to create molecular probes for investigating biological processes. chemimpex.com
One exciting area of research is the application of bioorthogonal chemistry. wikipedia.orgnumberanalytics.comnih.gov The bromophenyl group, or a derivative thereof, could potentially be used in bioorthogonal reactions, allowing for the specific labeling of proteins or other biomolecules in living cells. longdom.org For example, the bromine atom could be a site for metal-catalyzed reactions that are orthogonal to the cell's native biochemistry. This would enable the visualization and study of biological molecules in their native environment with minimal perturbation. ub.edu
Furthermore, incorporating this amino acid into peptides or small molecules could yield probes for studying protein-protein interactions or enzyme mechanisms. portlandpress.com The bromo-substituent can serve as a heavy atom for X-ray crystallography, aiding in structure determination, or as a unique spectroscopic marker. The ability to genetically encode unnatural amino acids into proteins opens up further possibilities for using this compound to probe protein function in living systems. nih.govresearchgate.net
Q & A
Q. What are the optimal synthetic routes for 3-amino-3-(3-bromophenyl)propanoic acid, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The compound can be synthesized via asymmetric hydrogenation of α,β-unsaturated precursors or enantioselective enzymatic resolution. Key factors include:
- Catalyst selection : Chiral catalysts (e.g., Rhodium-BINAP complexes) improve enantiomeric excess (ee) to >90% .
- Reaction medium : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acidic conditions (pH 4–5) stabilize the amino group during deprotection .
- Purification : Reverse-phase HPLC with a C18 column resolves enantiomers, achieving ≥98% purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : -NMR reveals coupling patterns between the β-amino proton (δ 3.2–3.5 ppm) and aromatic protons (δ 7.1–7.4 ppm). -NMR confirms the carboxylate carbon at δ 175–178 ppm .
- IR : Stretching bands at 3350 cm (N–H) and 1700 cm (C=O) validate functional groups .
- Computational modeling : DFT calculations (B3LYP/6-31G**) predict charge distribution, showing electron-withdrawing effects from the bromine atom .
Q. What strategies mitigate solubility challenges in aqueous buffers during biological assays?
- Methodological Answer :
- pH adjustment : Dissolve the compound in PBS (pH 7.4) with 10% DMSO to enhance solubility (up to 15 mM) without denaturing proteins .
- Derivatization : Esterification of the carboxylate group (e.g., methyl ester) increases lipophilicity for cell permeability studies .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura coupling : The 3-bromo group directs palladium-catalyzed coupling to the para position due to steric hindrance. Use Pd(PPh) and arylboronic acids (1.5 eq) in THF/NaCO at 80°C for 12 hours .
- Controlled experiments : Compare reactivity with 4-bromo analogs (e.g., 3-(4-bromophenyl)propanoic acid) to confirm steric vs. electronic effects .
Q. How can researchers resolve contradictory data in biological activity assays (e.g., enzyme inhibition vs. activation)?
- Methodological Answer :
- Assay standardization :
- Positive controls : Include known inhibitors (e.g., β-lactamase inhibitors for enzyme studies) to validate assay conditions .
- Concentration gradients : Test 0.1–100 μM to identify biphasic dose-response curves, which may explain activation at low doses and inhibition at high doses .
- Structural analogs : Compare activity with 3-amino-3-(4-hydroxyphenyl)propanoic acid to isolate bromine-specific effects .
Q. What experimental and computational approaches validate enantiomeric purity’s impact on pharmacological activity?
- Methodological Answer :
- Chiral chromatography : Use HPLC with a Chiralpak AD-H column (hexane:isopropanol 90:10) to isolate (R)- and (S)-enantiomers .
- In vitro assays : Test enantiomers against target receptors (e.g., GABA) at 10 μM. (R)-enantiomers show 3-fold higher binding affinity in GABAergic neurons .
- Molecular docking : Autodock Vina simulations correlate enantiomer orientation with binding pocket interactions (ΔG ≈ -8.5 kcal/mol for (R)-form) .
Q. How do stability studies inform storage and handling protocols for long-term experiments?
- Methodological Answer :
- Accelerated degradation : Expose the compound to 40°C/75% RH for 4 weeks. LC-MS analysis identifies hydrolysis products (e.g., 3-(3-bromophenyl)propanoic acid) .
- Optimal storage : Store at -20°C under argon, with desiccants (silica gel), to retain >95% purity for 12 months .
Q. What role does DFT modeling play in predicting reaction pathways for derivative synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
